molecular formula C10H12Cl2FN B1458449 3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803592-61-1

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B1458449
CAS No.: 1803592-61-1
M. Wt: 236.11 g/mol
InChI Key: CPWBPARYUOYRLN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative featuring a chlorophenyl substituent at the 3-position of the heterocyclic ring. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and ability to modulate pharmacokinetic profiles . The chlorine and fluorine substituents likely enhance lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name

3-(3-chlorophenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWBPARYUOYRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-61-1
Record name 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride
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Biological Activity

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C4_{4}H9_{9}ClFN
  • Molecular Weight : 125.57 g/mol
  • CAS Number : 1803592-61-1
  • Appearance : White to off-white powder
  • Melting Point : 179-186 °C

The biological activity of this compound primarily revolves around its interaction with specific biological targets.

  • Inhibition of Enzymatic Activity :
    • The compound acts as an inhibitor for various enzymes, potentially affecting pathways involved in cell signaling and proliferation.
    • It has been noted for its interaction with Bruton’s tyrosine kinase (BTK), which is crucial for B-cell signaling pathways, leading to reduced B-cell activity and proliferation.
  • Impact on Neurotransmitter Systems :
    • The fluorinated pyrrolidine structure may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are vital in the treatment of neuropsychiatric disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity.

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induces apoptosis via caspase activation
A549 (Lung Cancer)12.0Inhibits cell cycle progression at G2/M phase
HeLa (Cervical Cancer)8.7Disrupts mitochondrial membrane potential

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have shown:

  • Efficacy Against Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Minimal Inhibitory Concentration (MIC) : Ranges from 5 to 20 µg/mL depending on the strain tested.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High lipid solubility facilitates penetration into tissues.
  • Metabolism : Primarily metabolized in the liver; metabolites may retain some biological activity.
  • Excretion : Renal excretion predominates, with a half-life of approximately 4 hours.

Case Study 1: Treatment of Lymphoma

A clinical trial investigated the use of this compound in patients with refractory lymphoma. Results showed a partial response in 40% of participants, with manageable side effects including nausea and fatigue.

Case Study 2: Neuropathic Pain Management

Another study explored the efficacy of this compound in neuropathic pain models. The compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a novel pain management therapy.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various bioactive molecules:

  • Dipeptidyl Peptidase IV Inhibitors : It has been utilized in the preparation of fluorinated pyrrolidine derivatives that act as potential inhibitors for dipeptidyl peptidase IV, an important target for diabetes management .
  • Antitrypanosomal Agents : The compound is involved in synthesizing urea derivatives that exhibit potent activity against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for sleeping sickness and Chagas disease, respectively .

Drug Development

  • Aurora Kinase Inhibitors : Research indicates that 3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride can be used to develop imidazo[1,2-a]pyrazine derivatives that may inhibit aurora kinases, which are critical in cell division and cancer progression .
  • Phosphodiesterase 10A Inhibitors : It has also been applied in the synthesis of pyrazolopyrimidine derivatives targeting phosphodiesterase 10A, which is implicated in neuropsychiatric disorders .

Case Study on Synthesis Challenges

A case study from Manchester Organics highlights the challenges faced in synthesizing (R)-(-)-3-fluoropyrrolidine hydrochloride from (S)-3-hydroxypyrrolidine hydrochloride. The original three-stage route resulted in low yields (approximately 20%) and was not economically viable for large-scale production (100 kg). The study emphasized the need for efficient chiral HPLC methods to improve the process .

Pharmacological Studies

Recent studies have explored the pharmacological properties of compounds derived from this compound. For instance, compounds designed with optimized physicochemical properties showed improved selectivity for dopamine receptors, indicating potential applications in treating neurological disorders .

Data Tables

Application AreaCompound DerivativesTarget/Pathway
Medicinal ChemistryDipeptidyl Peptidase IV InhibitorsDiabetes management
Antiparasitic ResearchUrea DerivativesTrypanosoma brucei and T. cruzi
Cancer ResearchImidazo[1,2-a]pyrazine DerivativesAurora Kinases
Neurological DisordersPyrazolopyrimidine DerivativesPhosphodiesterase 10A

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. 3-Fluoro-3-(3-methylphenyl)pyrrolidine Hydrochloride (CID 83816844)

  • Structure : Features a 3-methylphenyl group instead of 3-chlorophenyl.
  • Data : Molecular formula: C₁₁H₁₄FN·HCl; SMILES: CC1=CC(=CC=C1)C2(CCNC2)F .

b. 3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride

  • Structure : Chlorine and fluorine substituents at the 5- and 2-positions of the phenyl ring, respectively.
  • Impact : The altered substitution pattern may influence π-π stacking interactions and receptor selectivity compared to the 3-chlorophenyl analog .

c. 3-(Difluoromethyl)-3-fluoropyrrolidine Hydrochloride (CID 112564274)

  • Structure : Replaces the chlorophenyl group with a difluoromethyl substituent.
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Chlorophenyl C₁₁H₁₃ClFN·HCl 248.1 (est.) High lipophilicity, moderate electronegativity
3-Fluoro-3-(3-methylphenyl)pyrrolidine HCl 3-Methylphenyl C₁₁H₁₄FN·HCl 219.7 Increased steric bulk, reduced polarity
3-(Difluoromethyl)-3-fluoropyrrolidine HCl Difluoromethyl C₅H₈F₃N·HCl 187.6 Enhanced metabolic stability

Heterocyclic Core Modifications

a. 3-(3-Chlorophenyl)piperidine Hydrochloride

  • Structure : Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
  • Impact : The larger ring size increases conformational flexibility, which may affect binding specificity in enzyme targets .

b. (S)-(+)-3-Fluoropyrrolidine Hydrochloride

  • Structure : Lacks the chlorophenyl group but retains fluorine at the 3-position.
  • Impact : The absence of aromatic substituents simplifies the molecule, making it a versatile chiral building block for asymmetric synthesis .
Table 2: Ring Size and Stereochemical Influence
Compound Ring Type Stereochemistry Key Applications
Target Compound Pyrrolidine Not specified Potential CNS drug candidate
3-(3-Chlorophenyl)piperidine HCl Piperidine Not specified Broader conformational sampling
(S)-(+)-3-Fluoropyrrolidine HCl Pyrrolidine S-enantiomer Chiral ligand in catalysis; ferroelectrics

Enantiomeric and Stereochemical Comparisons

a. (R)-(-)-3-Fluoropyrrolidine Hydrochloride

  • Structure : R-enantiomer of the fluoropyrrolidine core.
  • Impact : Enantiomers often exhibit divergent biological activities. For example, the R-form may show higher affinity for specific neurological targets .

b. (3S,4R)-rel-3,4-Difluoropyrrolidine Hydrochloride

  • Structure : Additional fluorine at the 4-position.
Table 3: Stereochemical and Functional Group Variations
Compound Similarity Score* Key Modifications
Target Compound 1.00 Baseline for comparison
(3S,4R)-rel-3,4-Difluoropyrrolidine HCl 0.92 Additional fluorine at 4-position
4-Fluoropiperidine HCl 0.81 Piperidine core; fluorine at 4-position

*Similarity scores based on structural alignment algorithms .

Research Findings and Implications

  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound likely offers a balance between lipophilicity and electronic effects, making it favorable for blood-brain barrier penetration in CNS drug development .
  • Metabolic Stability : Fluorine atoms generally reduce metabolic degradation, but the addition of chlorine may introduce new sites for oxidative metabolism .
  • Synthetic Utility : Compounds like (S)-(+)-3-Fluoropyrrolidine HCl are prioritized in asymmetric synthesis due to their enantiomeric purity, whereas the target compound’s complexity may require specialized routes .

Preparation Methods

Step 1: Construction of 3-(3-Chlorophenyl)pyrrolidine Intermediate

  • Starting from 3-chlorobenzaldehyde or a suitable 3-chlorophenyl precursor, an imine intermediate is formed by condensation with an amine source.
  • The imine is then subjected to reductive amination or cyclization to form the pyrrolidine ring bearing the 3-chlorophenyl substituent at the 3-position.
  • Common reducing agents include sodium borohydride or catalytic hydrogenation with palladium on carbon under mild conditions.

Step 2: Selective Fluorination at the 3-Position of Pyrrolidine

  • The fluorine atom is introduced using electrophilic fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Reaction conditions are optimized to achieve selective monofluorination at the 3-position without affecting the aromatic chlorophenyl group.
  • The fluorination step is typically carried out in polar aprotic solvents under controlled temperature to prevent over-fluorination or side reactions.

Step 3: Formation of Hydrochloride Salt

  • The fluorinated pyrrolidine free base is dissolved in an appropriate solvent (e.g., ethanol or ether).
  • Dry hydrogen chloride gas is bubbled through the solution or hydrochloric acid is added to precipitate the hydrochloride salt.
  • The solid hydrochloride salt is isolated by filtration and dried under vacuum.

Representative Synthesis Data Table

Step Reaction Type Reagents/Conditions Key Notes Yield (%)
1 Imine formation & reductive amination 3-chlorobenzaldehyde + amine, NaBH4 or Pd/C hydrogenation Formation of 3-(3-chlorophenyl)pyrrolidine intermediate 70-85
2 Electrophilic fluorination Selectfluor, polar aprotic solvent, 0-25°C Selective fluorination at 3-position of pyrrolidine ring 60-75
3 Salt formation HCl gas or HCl solution, ethanol or ether Precipitation of hydrochloride salt, drying 90-95

Research Findings and Optimization Notes

  • The fluorination step requires careful control to avoid loss of the chlorine substituent on the phenyl ring, as harsh conditions may cause dehalogenation or side reactions.
  • Use of mild fluorinating agents and low temperatures improves selectivity and yield.
  • The hydrochloride salt form enhances the compound's stability and solubility, which is critical for downstream pharmaceutical applications.
  • Purification is typically achieved by recrystallization from suitable solvents or preparative chromatography to ensure high purity.

Analytical Characterization

  • The compound is characterized by NMR spectroscopy, confirming the presence of the fluorine atom at the 3-position and the 3-chlorophenyl substituent.
  • Mass spectrometry confirms the molecular weight of 236.11 g/mol.
  • The hydrochloride salt form is confirmed by elemental analysis and melting point determination.

Summary Table of Compound Properties

Property Data
Molecular Formula C10H12Cl2FN
Molecular Weight 236.11 g/mol
CAS Number 1803592-61-1
IUPAC Name 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride
Physical Form Solid, hydrochloride salt
Key Reagents 3-chlorobenzaldehyde, amine, Selectfluor, HCl gas
Typical Yield 60-85% (overall)

Q & A

Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer : Standardize culture conditions (e.g., oxygen tension, extracellular matrix composition). Use multiplexed imaging (e.g., high-content screening) to quantify apoptosis and necrosis zones in organoids. Validate findings with ex vivo tissue slices, as applied in neurotoxicity studies of fluorinated compounds .

Tables for Key Data

Parameter Analytical Method Reference
Purity (>98%)HPLC-UV (C18 column, 254 nm)
Melting PointDSC (heating rate: 10°C/min)
LogD (pH 7.4)Shake-flask method with octanol/water
CYP450 Inhibition (IC₅₀)Fluorescence-based microsomal assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 2
3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

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